molecular formula C9H6ClIN2 B8563938 4-Chloro-8-iodo-7-methylquinazoline

4-Chloro-8-iodo-7-methylquinazoline

Cat. No. B8563938
M. Wt: 304.51 g/mol
InChI Key: WFYMYRLSEROOCP-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

Phosphorous oxychloride (19.5 mL, 210 mmol) and 8-iodo-7-methylquinazolin-4(3H)-one (2.00 g, 6.99 mmol) were added to a round bottomed flask. The reaction mixture was heated at reflux for 2 h. Upon cooling, excess POCl3 was removed under reduced pressure and the remaining crude product dissolved in DCM (100 mL) and washed with ice-cold water (300 mL) to remove excess acid. The crude residue dissolved in DCM was then dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-chloro-8-iodo-7-methylquinazoline (1.96 g, 92%) as an amorphous brown solid. MS (M+H)+ 305.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[I:6][C:7]1[C:8]([CH3:18])=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][NH:13][C:12]2=O>>[Cl:3][C:12]1[C:11]2[C:16](=[C:7]([I:6])[C:8]([CH3:18])=[CH:9][CH:10]=2)[N:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
19.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C(=CC=C2C(NC=NC12)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
excess POCl3 was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the remaining crude product dissolved in DCM (100 mL)
WASH
Type
WASH
Details
washed with ice-cold water (300 mL)
CUSTOM
Type
CUSTOM
Details
to remove excess acid
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=C(C(=CC=C12)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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